molecular formula C10H14O2 B586800 2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) CAS No. 143612-02-6

2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI)

Cat. No. B586800
CAS RN: 143612-02-6
M. Wt: 166.22
InChI Key: WRZMTCFJCIPNFG-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) is a chemical compound commonly known as pulegone. It is a naturally occurring monoterpene found in various plants and essential oils, including pennyroyal, peppermint, and spearmint. Pulegone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In

Mechanism of Action

The mechanism of action of pulegone is not fully understood. However, studies have shown that pulegone can interact with various receptors and enzymes in the body, including the transient receptor potential cation channel subfamily A member 1 (TRPA1) and the cytochrome P450 enzymes. Pulegone has been shown to activate TRPA1, which is involved in the perception of pain and inflammation. Pulegone has also been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
Pulegone has been shown to have various biochemical and physiological effects. In vitro studies have shown that pulegone can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have shown that pulegone can reduce pain and inflammation in animal models. Pulegone has also been shown to have insecticidal and repellent effects on various insect species.

Advantages and Limitations for Lab Experiments

Pulegone has several advantages for lab experiments. It is readily available from natural sources and can be synthesized by various methods. Pulegone is also relatively stable and easy to handle. However, pulegone has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous systems. Pulegone can also be toxic at high concentrations, which can limit its use in cell culture and animal studies.

Future Directions

There are several future directions for the study of pulegone. In medicinal chemistry, pulegone can be further studied for its potential use as an antitumor, anti-inflammatory, and analgesic agent. In biochemistry, pulegone can be further studied for its potential use as a chiral building block in the synthesis of various compounds. In agriculture, pulegone can be further studied for its potential use as a natural insecticide and repellent. Further studies are also needed to understand the mechanism of action of pulegone and its potential interactions with other drugs and toxins.

Synthesis Methods

Pulegone can be synthesized by various methods, including isolation from natural sources, chemical synthesis, and biotransformation. The most common method for synthesizing pulegone is the isolation from essential oils of plants such as pennyroyal, peppermint, and spearmint. The chemical synthesis of pulegone involves the conversion of menthone to pulegone by oxidation. Biotransformation of menthol by microorganisms can also produce pulegone.

Scientific Research Applications

Pulegone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, pulegone has been studied for its potential antitumor, anti-inflammatory, and analgesic properties. In biochemistry, pulegone has been studied for its potential use as a chiral building block in the synthesis of various compounds. In agriculture, pulegone has been studied for its potential use as a natural insecticide and repellent.

properties

CAS RN

143612-02-6

Product Name

2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI)

Molecular Formula

C10H14O2

Molecular Weight

166.22

IUPAC Name

4-hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H14O2/c1-7(2)8-6-10(3,12)5-4-9(8)11/h4-7,12H,1-3H3

InChI Key

WRZMTCFJCIPNFG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(C=CC1=O)(C)O

synonyms

2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

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